molecular formula C6H4Br2N4 B598220 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1198475-31-8

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B598220
CAS No.: 1198475-31-8
M. Wt: 291.934
InChI Key: RRSNBXYGYCPJBV-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₆H₄Br₂N₄ and a molecular weight of 291.93 g/mol . This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methyl group at the 2 position, and a fused triazolo-pyrazine ring system. It is typically used in laboratory settings for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves multiple steps, starting from commercially available reagents. One common method involves the bromination of a precursor triazolo-pyrazine compound. The reaction conditions typically include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolo-pyrazines, while oxidation reactions can produce N-oxides .

Scientific Research Applications

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazolo-pyrazine ring system. This interaction can modulate the activity of these targets, leading to the observed biological effects. The bromine atoms and the methyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of both bromine atoms and a methyl group.

Properties

IUPAC Name

6,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N4/c1-3-9-6-5(8)10-4(7)2-12(6)11-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSNBXYGYCPJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670665
Record name 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-31-8
Record name 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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